N3-Propyl-1H-1,2,4-triazole-3,5-diamine
Overview
Description
N3-Propyl-1H-1,2,4-triazole-3,5-diamine is a heterocyclic compound with the molecular formula C5H11N5. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Propyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of propylamine with 3,5-diamino-1,2,4-triazole. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
N3-Propyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N3-Propyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound acts as a corrosion inhibitor for metals such as copper.
Mechanism of Action
The mechanism of action of N3-Propyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes involved in DNA synthesis. By inhibiting these enzymes, the compound can prevent cell proliferation, making it useful in cancer research and treatment . The specific pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: Similar in structure but lacks the propyl group, which may affect its biological activity and chemical properties.
N5-Propyl-1H-1,2,4-triazole-3,5-diamine: Another isomer with different substitution patterns on the triazole ring.
Uniqueness
N3-Propyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-N-propyl-1H-1,2,4-triazole-3,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-2-3-7-5-8-4(6)9-10-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJLXZBPFLYTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NNC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461518 | |
Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-78-9 | |
Record name | N3-Propyl-1H-1,2,4-triazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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